molecular formula C24H17BrO5 B11686143 Ethyl 5-(4-bromobenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 5-(4-bromobenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B11686143
M. Wt: 465.3 g/mol
InChI Key: AYZIRKWDBLEGTA-UHFFFAOYSA-N
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Description

Ethyl 5-(4-bromobenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a phenyl group and substituted with an ethyl ester and a bromobenzoyloxy group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-bromobenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Esterification: The ethyl ester group is introduced through esterification reactions using ethanol and an acid catalyst.

    Bromobenzoylation: The bromobenzoyloxy group is introduced through a nucleophilic substitution reaction using 4-bromobenzoyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-bromobenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromobenzoyloxy group to a hydroxyl group or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Hydroxylated compounds or dehalogenated products.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

Ethyl 5-(4-bromobenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-bromobenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.

Comparison with Similar Compounds

Ethyl 5-(4-bromobenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives:

    Similar Compounds: Ethyl 4-bromobenzoate, 2-(4-bromobenzoyloxy)ethyl 4-bromobenzamide.

    Uniqueness: The presence of both the benzofuran ring and the bromobenzoyloxy group makes it unique, providing distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C24H17BrO5

Molecular Weight

465.3 g/mol

IUPAC Name

ethyl 5-(4-bromobenzoyl)oxy-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H17BrO5/c1-2-28-24(27)21-19-14-18(29-23(26)16-8-10-17(25)11-9-16)12-13-20(19)30-22(21)15-6-4-3-5-7-15/h3-14H,2H2,1H3

InChI Key

AYZIRKWDBLEGTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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